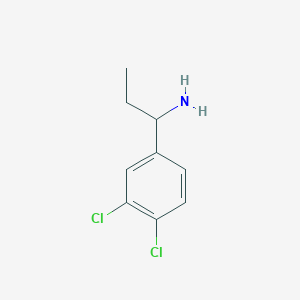

1-(3,4-Dichlorophenyl)propan-1-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to “1-(3,4-Dichlorophenyl)propan-1-amine” has been reported in the literature. For instance, transaminases have been used for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . This method offers an environmentally and economically attractive approach .Applications De Recherche Scientifique

Analytical Method Development

Bu Xiu (2004) established a method for determining 3,4-dichlorophenyl-propenoyl-sec.-butylamine (a compound related to 1-(3,4-Dichlorophenyl)propan-1-amine) in rat plasma using liquid chromatography, proving its effectiveness for preclinical animal experiment studies (Bu Xiu, 2004).

Chemical Synthesis and Characterization

- T. Korošec et al. (2006) developed a novel synthetic route for a compound similar to this compound, demonstrating a dynamic process due to nitrogen inversion at the central amine nitrogen identified by NMR spectroscopy (T. Korošec, J. Grdadolnik, U. Urleb, D. Kocjan, S. Grdadolnik, 2006).

- Vinutha V. Salian et al. (2018) conducted a study on the synthesis, crystal structures, and Hirshfeld surface studies of chalcone derivatives, including this compound (Vinutha V. Salian, B. Narayana, B. Sarojini, N. Mahesh, K. Byrappa, S. M. Kumar, 2018).

Industrial and Medicinal Chemistry Applications

- Z. Han et al. (2007) described the development of a large-scale stereoselective process for synthesizing a compound structurally similar to this compound, showcasing its potential in medicinal chemistry (Z. Han, S. Koenig, Hang Zhao, Xiping Su, and Surendra P. Singh, R. Bakale, 2007).

- Krisztina Vukics et al. (2002) reported an improved industrial synthesis of sertraline hydrochloride, where a compound similar to this compound played a crucial role, demonstrating its significance in pharmaceutical synthesis (Krisztina Vukics, T. Fodor, J. Fischer, and Irén Fellegvári, Sándor Lévai, 2002).

Material Science and Corrosion Inhibition

G. Gao et al. (2007) synthesized tertiary amines, including those structurally related to this compound, and investigated their performance in inhibiting carbon steel corrosion, indicating their potential application in material science (G. Gao, C. Liang, Hua Wang, 2007).

Mécanisme D'action

Target of Action

It is suggested that this compound may have a role in the synthesis of antidepressant molecules . Antidepressants typically target monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .

Mode of Action

Given its potential role in the synthesis of antidepressants, it may interact with its targets to modulate the release of monoamine neurotransmitters .

Biochemical Pathways

Antidepressants generally influence the noradrenergic, dopaminergic, and serotonergic systems .

Result of Action

If it plays a role in the synthesis of antidepressants, it may contribute to alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

Propriétés

IUPAC Name |

1-(3,4-dichlorophenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWRNUHVGFPJRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

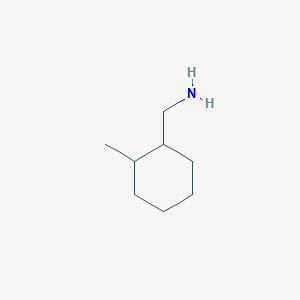

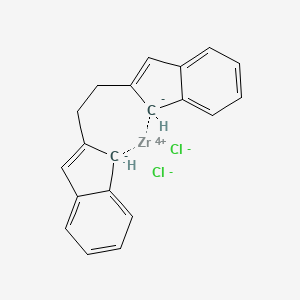

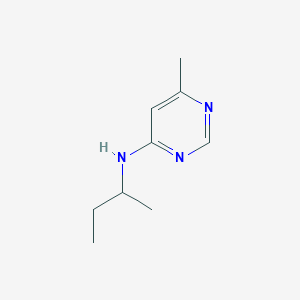

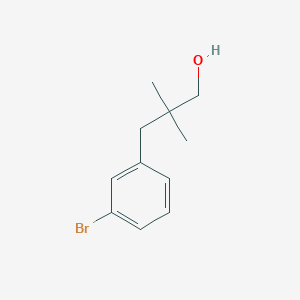

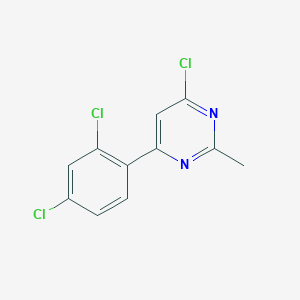

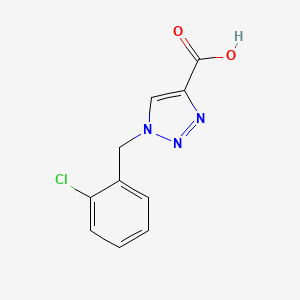

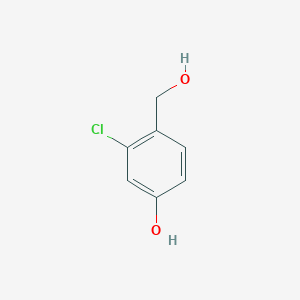

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1369959.png)

![1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethan-1-one](/img/structure/B1369963.png)

![2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B1369980.png)

![N-Methyl-(7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylamine](/img/structure/B1369984.png)